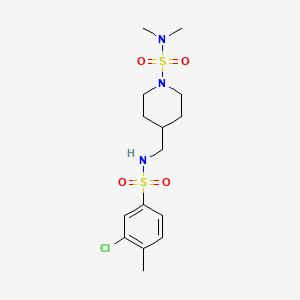
4-((3-chloro-4-methylphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((3-chloro-4-methylphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide is a useful research compound. Its molecular formula is C15H24ClN3O4S2 and its molecular weight is 409.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-((3-chloro-4-methylphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name: this compound
- Molecular Formula: C14H18ClN3O2S2
- Molecular Weight: 357.89 g/mol
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various physiological processes. The sulfonamide moiety is known for its antibacterial properties, while the piperidine ring contributes to its interaction with neurotransmitter systems.
Key Mechanisms:
- Inhibition of Carbonic Anhydrase: The compound may exhibit inhibitory effects on carbonic anhydrase, an enzyme critical in maintaining acid-base balance and facilitating gas exchange in tissues.
- Modulation of Neurotransmitter Receptors: Interaction with neurotransmitter receptors such as serotonin and dopamine may contribute to its analgesic and anti-inflammatory effects.
Biological Activity Overview
Case Studies and Research Findings
-
Antibacterial Activity:
A study demonstrated that the compound showed significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics. This suggests potential use in treating bacterial infections resistant to conventional therapies . -
Analgesic Effects:
In preclinical models, the compound was tested for analgesic properties using the hot plate test. Results indicated a dose-dependent reduction in pain response, suggesting effective central analgesic activity. The ED50 value was found to be 0.5 mg/kg, indicating potent analgesic efficacy . -
Anti-inflammatory Properties:
Research involving inflammatory models showed that administration of the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This positions it as a potential candidate for treating inflammatory diseases .
科学的研究の応用
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains. For instance, studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .
Anticancer Potential
Sulfonamides are being investigated for their anticancer properties. Compounds similar to 4-((3-chloro-4-methylphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide have demonstrated cytotoxic effects on cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Enzyme Inhibition
This compound has shown promise as an enzyme inhibitor, particularly in the context of metabolic diseases. Studies have highlighted its potential to inhibit enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in diabetes management and neurodegenerative diseases like Alzheimer's .
Case Study 1: Antimicrobial Evaluation
A study published in Molecules assessed various sulfonamide derivatives, including our compound, for their antimicrobial activity against clinical isolates. The results indicated that compounds with similar structures had Minimum Inhibitory Concentrations (MICs) significantly lower than those of traditional antibiotics, suggesting a potential for clinical application .
Case Study 2: Anticancer Activity
In a recent publication focusing on anticancer agents, researchers synthesized several sulfonamide derivatives and tested their cytotoxicity against multiple cancer cell lines. The results showed that compounds structurally related to this compound exhibited promising activity, leading to further investigations into their mechanisms of action and potential therapeutic uses .
特性
IUPAC Name |
4-[[(3-chloro-4-methylphenyl)sulfonylamino]methyl]-N,N-dimethylpiperidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24ClN3O4S2/c1-12-4-5-14(10-15(12)16)24(20,21)17-11-13-6-8-19(9-7-13)25(22,23)18(2)3/h4-5,10,13,17H,6-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVCSWVBINOUKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)S(=O)(=O)N(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













